molecular formula C12H10O4 B1617278 Ethyl 2-oxo-2H-chromene-4-carboxylate CAS No. 4825-95-0

Ethyl 2-oxo-2H-chromene-4-carboxylate

Cat. No.: B1617278
CAS No.: 4825-95-0
M. Wt: 218.2 g/mol
InChI Key: RJAZNJSRZXVBIX-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2H-chromene-4-carboxylate is a chemical compound belonging to the class of organic compounds known as coumarins. Coumarins are a group of benzopyrones that are widely distributed in nature and are known for their diverse biological activities. This compound is also referred to as ethyl coumarin-3-carboxylate and is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-oxo-2H-chromene-4-carboxylate can be synthesized through several methods. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate, followed by the addition of hydrazine hydrate . Another method involves the reaction of ethyl-7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate with methionine methyl ester hydrochloride in the presence of dicyclohexylcarbodiimide .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reaction conditions is crucial for the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-oxo-2H-chromene-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with hydrazine hydrate to form hydrazones . It can also undergo click reactions with aryl azides in the presence of sodium ascorbate and copper sulfate .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrazine hydrate, sodium ascorbate, and copper sulfate. Reaction conditions often involve heating under reflux and the use of solvents such as ethanol and tetrahydrofuran .

Major Products Formed: The major products formed from the reactions of this compound include hydrazones and various substituted chromene derivatives .

Comparison with Similar Compounds

Ethyl 2-oxo-2H-chromene-4-carboxylate can be compared with other similar compounds, such as ethyl 7-hydroxy-2-oxo-chromene-3-carboxylate and ethyl 6-methoxy-3-methylindole-2-carboxylate . These compounds share similar chemical structures and properties but differ in their specific functional groups and biological activities. This compound is unique due to its specific chemical structure and its wide range of applications in scientific research .

Conclusion

This compound is a versatile compound with numerous applications in scientific research. Its unique chemical properties make it valuable for the synthesis of biologically active compounds and as a reagent in organic chemistry. Ongoing research continues to uncover new applications and mechanisms of action for this compound, highlighting its importance in various fields of study.

Properties

IUPAC Name

ethyl 2-oxochromene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-2-15-12(14)9-7-11(13)16-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAZNJSRZXVBIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)OC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343453
Record name Ethyl 2-oxo-2H-chromene-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4825-95-0
Record name Ethyl 2-oxo-2H-chromene-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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